3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound. It features a unique structure that combines pyrazole and triazolothiadiazole moieties, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:
Formation of Pyrazole Derivatives: The initial step involves the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid and 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. These intermediates are prepared through cyclization reactions involving appropriate hydrazines and diketones under acidic conditions.
Cyclization to Triazolothiadiazole: The pyrazole derivatives are then subjected to cyclization with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the triazolothiadiazole core.
Final Coupling: The final step involves coupling the two pyrazole derivatives with the triazolothiadiazole core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Corresponding oxides of the compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms
Scientific Research Applications
3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with receptors to modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 1-METHYL-3-CHLORO-4-METHOXYCARBONYL-PYRAZOL-5-SULFONAMIDE
Uniqueness
The uniqueness of 3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its dual pyrazole and triazolothiadiazole structure, which imparts a combination of biological activities not commonly found in other compounds. This structural uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H8Cl2N8S |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)-6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H8Cl2N8S/c1-4-6(13)7(16-15-4)10-19-21-9(17-18-11(21)22-10)8-5(12)3-14-20(8)2/h3H,1-2H3,(H,15,16) |
InChI Key |
DJKPUFHHGCMLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=NN4C)Cl)Cl |
Origin of Product |
United States |
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